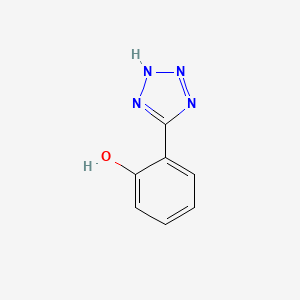

2-(1H-tetrazol-5-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUQYVARGFDCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901155 | |

| Record name | NoName_230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-tetrazol-5-yl)phenol

Introduction: The Strategic Importance of 2-(1H-tetrazol-5-yl)phenol

In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a critical pharmacophore. Its utility is primarily derived from its role as a metabolically stable bioisostere for the carboxylic acid group, a common functional group in bioactive molecules.[1][2][3] This substitution can enhance a drug candidate's lipophilicity, membrane permeability, and metabolic resistance, thereby improving its pharmacokinetic profile. This compound, which incorporates this key heterocyclic moiety onto a phenol scaffold, serves as a valuable building block in the synthesis of novel therapeutic agents, finding applications in the development of antihypertensive, antimicrobial, and anticancer drugs.[2][4][5]

This guide provides a comprehensive technical overview of the core synthetic strategies for preparing this compound, focusing on the prevalent [3+2] cycloaddition pathway. It is designed for researchers and drug development professionals, offering not just procedural steps, but also the underlying mechanistic principles and causal logic that inform protocol design and optimization.

Primary Synthetic Pathway: Catalyzed [3+2] Cycloaddition

The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles, including the title compound, is the formal [3+2] cycloaddition reaction between a nitrile and an azide source.[1][6][7][8] This powerful transformation efficiently constructs the high-nitrogen tetrazole ring system from readily available precursors.

Core Principle & Mechanistic Underpinnings

The reaction involves the union of 2-cyanophenol (the nitrile component) with an azide, typically sodium azide, to form the tetrazole ring. While often depicted as a concerted [2+3] cycloaddition, substantial evidence from density functional theory (DFT) calculations suggests a more complex, stepwise mechanism.[6][9] The key to an efficient reaction lies in the activation of the nitrile's carbon atom, which is inherently electrophilic but often requires enhancement to react readily with the azide nucleophile.

This activation is the primary role of the catalyst. Both Lewis acids (e.g., zinc salts) and Brønsted acids are employed to coordinate with the nitrogen of the nitrile group.[10][11] This coordination significantly increases the electrophilicity of the nitrile carbon, substantially lowering the activation energy for the initial nucleophilic attack by the azide ion.[10] The reaction then proceeds through an open-chain imidoyl azide intermediate, which subsequently undergoes intramolecular cyclization to yield the final tetrazolate anion.[6][11] An acidic workup then protonates the anion to afford the final 1H-tetrazole product.

Primary Synthesis Workflow

The logical flow for the primary synthesis of this compound is outlined below. The process begins with the activation of the nitrile precursor, followed by the cycloaddition and final product isolation.

Caption: Workflow for the catalyzed [3+2] cycloaddition synthesis.

Field-Proven Experimental Insights

-

Starting Material Selection : The direct precursor is 2-cyanophenol (also known as 2-hydroxybenzonitrile).[12][13][14] Its availability and purity are critical for high-yield synthesis. While commercially available, it can also be prepared via the dehydration of salicylamide.[15][16]

-

Azide Source : Sodium azide (NaN₃) is the reagent of choice due to its stability and handling characteristics compared to the highly toxic and explosive hydrazoic acid (HN₃).[17]

-

Catalyst Rationale : The selection of a catalyst is a critical decision point.

-

Lewis Acids : Zinc(II) salts like ZnCl₂ are highly effective. The zinc ion coordinates to the nitrile nitrogen, polarizing the C≡N bond and rendering the carbon more susceptible to attack.[8][10]

-

Brønsted Acids : Ammonium chloride (NH₄Cl) is also commonly used. It is thought to generate hydrazoic acid in situ, which can participate in the cycloaddition.

-

Heterogeneous Catalysts : For improved recovery and purification, solid-supported catalysts like silica sulfuric acid have been developed, offering high yields and easier workups.[18]

-

-

Solvent Choice : The reaction requires elevated temperatures, typically between 100-150 °C.[1] Therefore, high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal. They effectively dissolve the inorganic azide salts and provide the necessary thermal range for the reaction to proceed efficiently.[7][18]

Alternative Synthetic Pathway: From Salicylic Acid

While the direct cycloaddition from 2-cyanophenol is most efficient, an alternative route starting from the more common and inexpensive salicylic acid is often practical. This multi-step approach leverages established transformations to first generate the required nitrile functionality.

Methodology Overview

This pathway involves a two-stage process before the final cycloaddition:

-

Amide Formation : Salicylic acid is first converted to its corresponding primary amide, salicylamide. This is a standard transformation in organic synthesis.

-

Nitrile Synthesis : The salicylamide is then subjected to a dehydration reaction to yield 2-cyanophenol.[15][16]

-

Cycloaddition : The synthesized 2-cyanophenol is then carried forward into the [3+2] cycloaddition protocol as described in the primary pathway.

Alternative Route Workflow

Caption: Multi-step synthesis starting from salicylic acid.

This route, while longer, provides flexibility based on starting material availability and cost, making it a viable alternative in many research and development settings.

Quantitative Data Summary: A Comparative Overview

The efficiency of tetrazole synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes representative data for the synthesis of this compound and related analogs to provide a baseline for experimental design.

| Starting Nitrile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxybenzonitrile | [bmim]N₃ (Ionic Liquid) | Solvent-free | 110 | N/A | 93 | [19] |

| Benzonitrile | Silica Sulfuric Acid / NaN₃ | DMF | 120 | 10 | 95 | [18] |

| Benzonitrile | ZnCl₂ / NaN₃ | Water | Reflux | 12 | 91 | [8] |

| Benzonitrile | CuSO₄·5H₂O / NaN₃ | DMSO | 140 | 1 | 85-95 | [7] |

| Various Nitriles | Co(II) Complex / NaN₃ | Methanol | Reflux | 24 | 80-92 | [20] |

Detailed Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol describes a robust and reproducible method for the synthesis of this compound from 2-cyanophenol. It is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

-

2-Cyanophenol (2-hydroxybenzonitrile)

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a dry round-bottom flask, combine 2-cyanophenol (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Causality Note: Using a slight excess of the azide and ammonium chloride ensures the reaction goes to completion. Ammonium chloride acts as a mild proton source.

-

-

Solvent Addition : Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-cyanophenol.

-

Heating : Place the flask in a heating mantle or oil bath and heat the mixture to 120-130 °C with vigorous stirring.

-

Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

-

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Cooling and Quenching : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice water.

-

Acidification : Acidify the aqueous mixture to a pH of ~2 by the dropwise addition of concentrated HCl. A precipitate of the product should form.

-

Causality Note: Acidification protonates the tetrazolate anion, causing the neutral, less water-soluble product to precipitate.

-

-

Extraction : Extract the product from the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Characterization:

-

¹H NMR : Expect signals corresponding to the aromatic protons on the phenol ring and a broad singlet for the N-H proton of the tetrazole ring.

-

¹³C NMR : Expect signals for the four distinct aromatic carbons, the carbon attached to the hydroxyl group, and the carbon of the tetrazole ring.

-

FT-IR : Look for characteristic peaks for the O-H stretch (broad), aromatic C-H stretches, C=C aromatic stretches, and N-H stretch.

-

Mass Spectrometry : Confirm the molecular weight of the product (162.15 g/mol ).

Conclusion

The synthesis of this compound is most effectively achieved through the catalyzed [3+2] cycloaddition of 2-cyanophenol and sodium azide. This method is robust, high-yielding, and mechanistically well-understood. The choice of catalyst and solvent are key parameters that allow for process optimization, with both homogeneous and heterogeneous systems offering distinct advantages. For researchers in drug discovery and development, a thorough understanding of this synthetic strategy provides a reliable and efficient means to access this valuable molecular scaffold, paving the way for the creation of next-generation therapeutics.

References

-

Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

-

Sharpless, K. B., & Demko, Z. P. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

-

Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, 124(41), 12210-6. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983-9987. [Link]

-

Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

-

Ammar, Y. A., et al. (2014). An Experimental and Computational Assessment of Acid-Catalyzed Azide–Nitrile Cycloadditions. The Journal of Organic Chemistry. [Link]

-

Das, A., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

-

Du, Z., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]

-

Song, et al. (2021). Nitrile–azide cycloaddition reaction. ResearchGate. [Link]

-

Various Authors. (2021). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives. ResearchGate. [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]

-

Maleki, A., et al. (2022). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. PubMed Central. [Link]

-

Pinto, A., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Semantic Scholar. [Link]

-

Neochoritis, C. G., et al. (2012). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. PubMed Central. [Link]

-

Tron Quality Inventor Pvt. Ltd. (n.d.). Chemical Grade 2 Cyno Phenol (o-Cyanophenol, 2-Hydroxybenzonitrile), Powder, Purity: 99%. IndiaMART. [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

Sharma, M. C., et al. (2010). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- CN103664698A - 2-cyanophenol preparing method.

-

Mohite, P. B., et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research. [Link]

-

Ghaffari, B., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. PubMed Central. [Link]

-

DrugBank. (n.d.). 2-cyanophenol. DrugBank Online. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. indiamart.com [indiamart.com]

- 13. 2-cyano phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. 2 Cyno Phenol (o-Cyanophenol, 2-Hydroxybenzonitrile) - 2 Cyno Phenol (o-Cyanophenol, 2-Hydroxybenzonitrile) Exporter, Importer, Manufacturer & Supplier, Virar, India [sihaulichemicals.net]

- 15. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 16. CN103664698A - 2-cyanophenol preparing method - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thieme-connect.com [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties of 2-(1H-tetrazol-5-yl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 2-(1H-tetrazol-5-yl)phenol (CAS No. 51449-77-5).[1][2] This molecule is of significant interest in medicinal chemistry, merging the structural features of a phenol with a tetrazole ring, a well-established bioisostere for the carboxylic acid group.[3][4] This document delves into the compound's synthesis, detailed physicochemical characteristics, extensive spectroscopic profile, and inherent chemical reactivity. The content is structured to provide not only foundational data but also the underlying scientific rationale for experimental methodologies, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Introduction and Significance

This compound emerges at the confluence of two functionally significant chemical classes. The phenol moiety is a cornerstone in a vast array of biologically active compounds, while the tetrazole ring has become an indispensable tool in drug design.[4][5] The tetrazole group, with its acidic proton and ability to participate in hydrogen bonding, frequently serves as a metabolically stable replacement for a carboxylic acid, often enhancing pharmacokinetic properties such as lipophilicity and oral bioavailability.[3] The strategic placement of the tetrazole at the ortho-position to the phenolic hydroxyl group introduces the potential for intramolecular hydrogen bonding, which can significantly influence the compound's conformation, acidity, and interaction with biological targets. Understanding the precise chemical nature of this compound is therefore paramount for its effective application in drug discovery programs.[6]

Caption: Chemical structure of this compound.

Synthesis Pathway: [2+3] Cycloaddition

The most direct and widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide source.[7] For this compound, this involves the reaction of 2-cyanophenol (2-hydroxybenzonitrile) with sodium azide.

Causality Behind Experimental Choices: This synthetic approach is favored due to its high atom economy and the general availability of the starting materials. The reaction often requires a catalyst to proceed at a reasonable rate and under milder conditions, overcoming the activation energy barrier of the cycloaddition.[7] Lewis acids like zinc salts (e.g., ZnBr₂) or transition metal complexes are frequently used.[8][9][10] The use of water or polar aprotic solvents like DMF is common. Water is an environmentally benign choice and can mitigate explosion hazards associated with azides, while DMF effectively solubilizes the reactants.[8][11]

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The presence of both a hydroxyl group and a tetrazole ring, both capable of hydrogen bonding, dictates many of the properties of this compound.[12]

| Property | Value | Source |

| CAS Number | 51449-77-5 | [1][2][13] |

| Molecular Formula | C₇H₆N₄O | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | White solid | [14] |

| Melting Point | 218-219 °C | [14] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from structure[12] |

| Acidity (pKa) | The tetrazole NH proton is acidic (pKa ≈ 4-5), similar to a carboxylic acid. The phenolic OH is also acidic (pKa ≈ 10). | [3] |

Expert Insights: The high melting point is indicative of a stable crystalline lattice structure, likely reinforced by strong intermolecular hydrogen bonding between the tetrazole rings and hydroxyl groups of adjacent molecules. This contrasts with the lower melting point of phenol (41 °C), highlighting the significant impact of the tetrazole moiety.[5]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure. The data presented here is based on published experimental findings, offering a validated reference for researchers.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, DMSO-d₆): The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; its ability to form hydrogen bonds helps to resolve the signals from the exchangeable -OH and -NH protons, which might otherwise be broadened into obscurity.

-

δ 6.99-7.10 (m, 2H, Ar-H): Multiplet corresponding to two protons on the phenyl ring.

-

δ 7.42 (t, J = 7.5 Hz, 1H, Ar-H): Triplet for one aromatic proton.

-

δ 8.00 (d, J = 7.5 Hz, 1H, Ar-H): Doublet for the aromatic proton likely deshielded by the adjacent tetrazole ring.

-

Note: The phenolic OH and tetrazole NH protons would appear as broad singlets, typically downfield (>9 ppm), and their positions can be concentration-dependent. Their identity can be confirmed by D₂O exchange, where the peaks disappear.

-

-

¹³C NMR (75 MHz, DMSO-d₆):

-

δ 110.9, 116.7, 120.2, 129.4, 133.0: Peaks corresponding to the five distinct carbon environments within the phenyl ring.

-

δ 152.0: Carbon attached to the hydroxyl group (C-O).

-

δ 155.6: Carbon atom of the tetrazole ring (C-5).

-

Infrared (IR) Spectroscopy

-

FT-IR (KBr): The IR spectrum reveals the key functional groups.

-

~3400-2500 cm⁻¹ (broad): A very broad absorption characteristic of O-H and N-H stretching, indicative of strong hydrogen bonding.[15]

-

~3175 cm⁻¹: C-H stretching of the aromatic ring.

-

~1616, 1545, 1490 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and tetrazole rings.

-

~1298 cm⁻¹: C-O stretching of the phenol group.

-

Mass Spectrometry (MS)

-

MS (EI): Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

-

m/z 162 [M⁺]: The molecular ion peak, confirming the molecular weight.[14]

-

m/z 133 [M⁺ - N₂]: A highly characteristic and often abundant fragment for tetrazoles, resulting from the loss of a stable dinitrogen molecule. This is a key diagnostic peak.[14][16]

-

m/z 105 [M⁺ - 2N₂]: Further fragmentation, indicating the loss of the remaining nitrogen atoms.[14]

-

Chemical Reactivity and Considerations

Acidity and Tautomerism

The most significant chemical feature of the tetrazole ring is the acidity of the N-H proton, which renders the moiety a bioisostere of a carboxylic acid.[3] It readily forms salts with bases. Furthermore, 5-substituted-1H-tetrazoles exist as a mixture of tautomers in solution, the 1H and 2H forms, which can influence their binding to biological targets.[1]

Caption: Tautomeric equilibrium of the tetrazole ring.

Reactivity of the Phenol Group

The phenolic hydroxyl group can undergo typical reactions such as O-alkylation or O-acylation to produce ether or ester derivatives, respectively. The phenyl ring is also activated towards electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-director.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and characterization of this compound.

Protocol 6.1: Synthesis via [2+3] Cycloaddition

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-cyanophenol (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc bromide (ZnBr₂, 1.0 eq).

-

Solvent Addition: Add deionized water to the flask to achieve a concentration of 0.5 M with respect to the 2-cyanophenol.

-

Causality: Water is a safe and effective solvent. Maintaining a near-neutral pH minimizes the formation of volatile and hazardous hydrazoic acid (HN₃).[8]

-

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Acidify the solution to pH ~2 with concentrated HCl. This protonates the tetrazolate anion, causing the product to precipitate.

-

Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation.

-

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 6.2: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

-

Causality: DMSO-d₆ is used to fully dissolve the compound and to slow the exchange of the acidic OH and NH protons, allowing for their observation.

-

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. To confirm the identity of exchangeable protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

-

Self-Validation: The disappearance of the broad singlets corresponding to the OH and NH protons after D₂O addition confirms their assignment.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

References

- BenchChem. (2025). Application Notes and Protocols for [2+3] Cycloaddition Reaction in Tetrazole Synthesis.

- HD-Chemicals. (n.d.). This compound, min 96%, 1 gram.

- RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.

- PubMed Central. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex.

- Taylor & Francis Online. (n.d.).

- BLDpharm. (n.d.). 51449-77-5|this compound.

- Organic Chemistry Portal. (2001).

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.).

- ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN₃ to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)

- Santa Cruz Biotechnology. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.).

- NCBI Bookshelf. (n.d.). Table 4-2, Physical and Chemical Properties of Phenol.

- OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.

- ResearchGate. (n.d.). Structures of synthesized tetrazoles.

- ACS Publications. (2019). Tetrazoles via Multicomponent Reactions.

- PubMed. (1986). Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides.

- Chemistry LibreTexts. (2023). Physical Properties of Phenol.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 51449-77-5|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 9. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scbt.com [scbt.com]

- 14. rsc.org [rsc.org]

- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2-(1H-tetrazol-5-yl)phenol

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of 2-(1H-tetrazol-5-yl)phenol (Molecular Formula: C₇H₆N₄O, Molecular Weight: 162.15 g/mol )[1]. As a critical building block in medicinal chemistry and materials science, primarily due to the tetrazole ring serving as a bioisosteric replacement for a carboxylic acid group, rigorous structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical portrait of the molecule for researchers, scientists, and professionals in drug development.

Molecular Structure and Analytical Rationale

The structural integrity of any synthesized compound is the foundation of its potential application. For this compound, the key is to confirm the presence and connectivity of the ortho-substituted phenol ring and the 1H-tetrazole moiety. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and bonding environment, and Mass Spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation and stability.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds due to its ability to dissolve polar, hydrogen-bond-donating species.

¹H NMR Analysis

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The aromatic region is of particular interest, as the ortho-substitution pattern gives rise to a distinct set of coupled signals.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.99-7.10 | Multiplet (m) | 2H | - | Phenyl H |

| 7.42 | Triplet (t) | 1H | 7.5 | Phenyl H |

| 8.00 | Doublet (d) | 1H | 7.5 | Phenyl H |

| Data sourced from Royal Society of Chemistry supplementary information.[2] |

Expert Insights: The ¹H NMR spectrum clearly indicates four protons on a substituted benzene ring.[2] The complex multiplet at δ 6.99-7.10 and the distinct triplet and doublet signals are characteristic of an ortho-substituted phenolic ring. The protons ortho and para to the hydroxyl group are typically shifted upfield, while the proton ortho to the electron-withdrawing tetrazole group is shifted downfield (δ 8.00). In a DMSO-d₆ solvent, the acidic protons from the phenol (-OH) and the tetrazole (N-H) are expected to be present. While not explicitly detailed in the peak list, they often appear as broad singlets that can exchange with residual water in the solvent, sometimes leading to their signal being significantly broadened or suppressed. Their absence from a simple peak list is not unusual and further 2D NMR or D₂O exchange experiments could confirm their presence.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-16 ppm).

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle with a relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state.

| Chemical Shift (δ) (ppm) | Assignment |

| 110.9 | Phenyl C |

| 116.7 | Phenyl C |

| 120.2 | Phenyl C |

| 129.4 | Phenyl C |

| 133.0 | Phenyl C |

| 152.0 | Phenyl C (C-O) |

| 155.6 | Tetrazole C |

| Data sourced from Royal Society of Chemistry supplementary information.[2] |

Expert Insights: The spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the molecule.[2] The signal at δ 155.6 ppm is characteristic of the carbon atom within the electron-deficient tetrazole ring. The signal at δ 152.0 ppm is assigned to the ipso-carbon of the phenol ring, which is significantly deshielded by the attached oxygen atom. The remaining five signals correspond to the other carbons of the phenyl ring, with their specific shifts influenced by the electronic effects of both the hydroxyl and tetrazole substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 75 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity is not required.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum, referencing the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrations of the O-H, N-H, and aromatic C-H bonds, as well as the stretching of the heterocyclic and aromatic rings.

| Wavenumber (νmax) cm⁻¹ | Assignment |

| 3175, 2970, 2855, 2721, 2561 | O-H and N-H stretching (broad, H-bonding) |

| 1616, 1545 | C=N and C=C stretching (aromatic/tetrazole rings) |

| 1490, 1467 | Aromatic C=C stretching |

| 1298 | C-O stretching (phenolic) |

| 745 | C-H bending (ortho-disubstituted aromatic) |

| Data sourced from Royal Society of Chemistry supplementary information.[2] |

Expert Insights: The most diagnostic feature is the very broad and complex series of absorptions spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹.[2] This is a classic signature of strong intermolecular and intramolecular hydrogen bonding involving both the phenolic O-H and the tetrazole N-H groups. The C=N and C=C stretching vibrations from the two rings appear in the 1620-1450 cm⁻¹ region. The strong band at 1298 cm⁻¹ is indicative of the phenolic C-O stretch, and the absorption at 745 cm⁻¹ strongly suggests an ortho-substitution pattern on the benzene ring.[2][3]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

| m/z | Ion | Interpretation |

| 162 | [M]⁺ | Molecular Ion |

| 161 | [M-H]⁺ | Loss of a proton |

| 133 | [M-N₂]⁺ | Loss of a nitrogen molecule (characteristic of tetrazoles) |

| 105 | [M-2N₂]⁺ | Loss of a second nitrogen molecule |

| Data sourced from Royal Society of Chemistry supplementary information.[2] |

Expert Insights: The mass spectrum confirms the molecular weight of the compound with the molecular ion peak [M]⁺ at m/z 162.[2] The most significant fragmentation pathway for 5-substituted-1H-tetrazoles is the retro [2+3] cycloaddition, leading to the elimination of a molecule of nitrogen (N₂, 28 Da).[4] This is clearly observed by the presence of a strong peak at m/z 133 ([M-28]⁺). The subsequent loss of another nitrogen molecule to give the ion at m/z 105 is also a characteristic fragmentation.[2] This pattern provides powerful evidence for the presence of the tetrazole ring.

Caption: Key fragmentation pathway of this compound in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Analytical Workflow

No single technique provides all the necessary information. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined. The combination of ¹H and ¹³C NMR precisely maps the carbon-hydrogen skeleton, while IR spectroscopy confirms the key functional groups (hydroxyl, tetrazole N-H, aromatic ring) and their hydrogen-bonded state. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern involving the loss of N₂ molecules. Together, these techniques provide an authoritative and trustworthy analytical package for the unambiguous identification and quality assessment of this important chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC. Retrieved from [Link]

-

PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenol, 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)-. Retrieved from [Link]

-

G-Biosciences. (n.d.). This compound, min 96%, 1 gram. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032465). Retrieved from [Link]

-

Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Retrieved from [Link]

-

University of Samarra. (2022). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

ResearchGate. (2012). The Chemistry of 5-(Tetrazol-1-yl)-2H-tetrazole: An Extensive Study of Structural and Energetic Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. lifesciencesite.com [lifesciencesite.com]

An In-Depth Technical Guide to 2-(1H-Tetrazol-5-yl)phenol (CAS 51449-77-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1H-Tetrazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By delving into its chemical properties, synthesis, and potential applications, this document serves as a critical resource for professionals engaged in research and development.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring system, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a cornerstone in modern medicinal chemistry. Its prominence stems from its role as a bioisostere of the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability and lipophilicity, crucial parameters in drug design. Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, antimicrobial, and anticancer properties, with several tetrazole-containing drugs currently on the market.[1][2] this compound, with its phenolic hydroxyl group, presents a unique scaffold for further chemical modification and exploration of its biological potential.

Physicochemical and Structural Properties

This compound, also known by its synonyms 5-(2-Hydroxyphenyl)-1H-tetrazole and 5-(o-Hydroxyphenyl)tetrazole, is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51449-77-5 | [3][4] |

| Molecular Formula | C₇H₆N₄O | [3][4] |

| Molecular Weight | 162.15 g/mol | [3][4] |

| Appearance | White solid | [5] |

| Melting Point | 218-219 °C | [5] |

| Purity | ≥96% | [4][6] |

The structure of this compound, featuring a tetrazole ring attached to a phenol ring at the ortho position, allows for intramolecular hydrogen bonding and specific interactions with biological targets. The acidic proton on the tetrazole ring and the phenolic proton contribute to its chemical reactivity and potential for various chemical transformations.

Synthesis and Manufacturing

The primary and most established method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. For the synthesis of this compound, the logical precursor is 2-cyanophenol (salicylonitrile).

Conceptual Synthesis Workflow

The synthesis pathway involves the reaction of 2-cyanophenol with an azide source, typically sodium azide, often in the presence of a proton source or a Lewis acid catalyst. The reaction proceeds via a concerted cycloaddition mechanism.

Detailed Experimental Protocol: Synthesis from 2-Cyanophenol

This protocol is a representative procedure based on established methods for tetrazole synthesis.

Materials:

-

2-Cyanophenol

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), dilute

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanophenol (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water and acidify with dilute HCl to a pH of approximately 2-3.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Dry the final product under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-2500 cm⁻¹ is indicative of the O-H stretching of the phenol and the N-H stretching of the tetrazole ring, involved in hydrogen bonding. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring appear in the 1600-1400 cm⁻¹ region.[5] The C-O stretching of the phenol is also a key feature.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): The spectrum shows multiplets for the aromatic protons in the range of δ 6.99-7.10 ppm.[5] The phenolic OH and the tetrazole NH protons are typically broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon signals of the aromatic ring and the tetrazole ring will be present in the spectrum.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 5-substituted 1H-tetrazoles, characteristic fragmentation includes the loss of N₂ in negative ion mode and HN₃ in positive ion mode.[8]

Mechanism of Action and Biological Potential

The biological activities of this compound have not been extensively reported in the literature for the compound itself. However, based on the known pharmacology of tetrazole and phenol derivatives, several potential mechanisms of action and applications can be postulated.

Bioisosterism and Receptor Interactions

The tetrazole group's ability to act as a bioisostere for a carboxylic acid allows it to mimic the interactions of carboxylates with biological targets, such as enzymes and receptors.[1] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to binding affinity.

Potential as an Enzyme Inhibitor

Phenolic compounds are known to inhibit a variety of enzymes.[9][10] The mechanism often involves the formation of hydrogen bonds or covalent bonds with amino acid residues in the active site of the enzyme.[9] It is plausible that this compound could act as an inhibitor for enzymes where a phenolic or acidic moiety is important for substrate recognition. For instance, some tetrazole derivatives have been investigated as inhibitors of S-nitrosoglutathione reductase (GSNOR) and cholinesterases.[11][12]

Antimicrobial and Antioxidant Properties

Many tetrazole derivatives exhibit antimicrobial activity.[13] Phenols are also well-known for their antiseptic and antioxidant properties.[13] The combination of these two functional groups in one molecule could lead to synergistic or enhanced biological effects.

Signaling Pathway Modulation

The specific signaling pathways that might be modulated by this compound are yet to be elucidated. However, given the diverse roles of tetrazoles in medicine, it could potentially interact with pathways involved in inflammation, cell proliferation, or metabolic regulation.

Applications in Research and Drug Development

As a versatile chemical entity, this compound serves as a valuable building block in several areas of research and development.

-

Fragment-Based Drug Discovery: Its relatively small size and presence of key functional groups make it an ideal candidate for fragment-based screening to identify new lead compounds.

-

Lead Optimization: The phenolic hydroxyl group provides a convenient handle for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties of a lead compound.

-

Materials Science: The tetrazole moiety can be used in the synthesis of coordination polymers and energetic materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only.[3] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a compound with significant potential, primarily due to the established importance of the tetrazole ring as a carboxylic acid bioisostere in drug design. While specific biological data for this compound is still emerging, its chemical structure suggests a range of possible applications, from a foundational building block in synthetic chemistry to a candidate for biological screening in various therapeutic areas. This guide provides a solid foundation of its known properties and synthetic routes, encouraging further investigation into its pharmacological and material science applications.

References

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (URL: [Link])

-

Potential Pharmacological Activities of Tetrazoles in The New Millennium. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. 2023 Feb 16;28(4):1908. (URL: [Link])

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Molecules. 2016 Jan 29;21(2):156. (URL: [Link])

-

2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Biological Evaluation Of Some Tetrazole Derivatives As Cholinesterase Inhibitors. ResearchGate. (URL: [Link])

-

Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. PubMed. (URL: [Link])

-

infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

This compound, min 96%, 1 gram. (URL: [Link])

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. (URL: [Link])

-

Synthesis and biological evaluation of 2-(Tetrazol-5-yl)sulfonylacetamides as inhibitors of Mycobacterium tuberculosis and Mycobacterium marinum. PubMed. (URL: [Link])

-

Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. (URL: [Link])

-

Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. MDPI. (URL: [Link])

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(1H-tetrazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-(1H-tetrazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The guide synthesizes experimental data and theoretical calculations to offer a deep understanding of the molecule's synthesis, structural features, and physicochemical properties. Key aspects covered include a detailed, field-proven protocol for its synthesis from 2-hydroxybenzonitrile, in-depth analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR), and a critical discussion on the tautomerism inherent to the tetrazole ring. Furthermore, this guide explores the compound's role as a bioisostere for salicylic acid, a concept crucial for modern drug design. The content is structured to provide not just data, but also the scientific rationale behind the experimental and computational methodologies, ensuring a thorough and authoritative resource for professionals in the field.

Introduction: The Significance of Tetrazole and Phenol Moieties in Drug Design

The integration of specific functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological profile. This compound incorporates two such pharmacologically significant moieties: a phenol and a 5-substituted tetrazole ring.

-

The Phenol Group: The hydroxyl group attached to a benzene ring is a common feature in many bioactive molecules. It can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets such as enzymes and receptors.

-

The Tetrazole Ring: The tetrazole ring is a highly valuable functional group in medicinal chemistry, primarily serving as a non-classical bioisostere of the carboxylic acid group.[1][2] Bioisosteres are substituents or groups with similar physical or chemical properties that impart broadly similar biological activities to a chemical compound.[3] Replacing a carboxylic acid with a tetrazole can offer several advantages:

-

Metabolic Stability: Tetrazoles are generally resistant to metabolic degradation pathways that target carboxylic acids.[1][3]

-

Physicochemical Properties: The tetrazole ring has a pKa (around 4.5-4.9) comparable to that of a carboxylic acid, meaning it is also ionized at physiological pH.[2] However, the resulting tetrazolate anion is significantly more lipophilic than a carboxylate, which can enhance membrane permeability and improve pharmacokinetic profiles.[4]

-

Receptor Interaction: The planar, aromatic nature of the tetrazole ring, combined with its array of nitrogen atoms, allows it to engage in various non-covalent interactions, mimicking the binding modes of a carboxylate.

-

The combination of these two groups in this compound makes it a structural analog and bioisostere of salicylic acid, a foundational molecule for numerous non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the precise molecular structure of this compound is therefore critical for leveraging its potential in developing novel therapeutics.

Synthesis and Purification

The most common and efficient synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[4] For this compound, the logical precursor is 2-hydroxybenzonitrile (salicylonitrile).[5]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol describes a robust method for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Reagents: Sodium azide (NaN₃) serves as the azide source. Ammonium chloride (NH₄Cl) is used to generate hydrazoic acid (HN₃) in situ, which is the active azide species for the cycloaddition. Using in situ generation is a critical safety measure to avoid handling highly toxic and explosive pure hydrazoic acid.

-

Solvent: N,N-Dimethylformamide (DMF) is an ideal solvent for this reaction. It is a polar aprotic solvent with a high boiling point, which allows the reaction to be conducted at the elevated temperatures required for the cycloaddition while effectively solvating the ionic reagents.

-

Procedure: The reaction is heated to promote the cycloaddition, which has a significant activation energy barrier. Acidification during workup protonates the newly formed tetrazolate anion and ensures the product precipitates in its neutral form.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.

-

Reaction: Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Precipitation: Acidify the aqueous mixture by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 2. A white or off-white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and DMF.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Molecular Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques and computational analysis. A critical aspect of its structure is the tautomerism of the tetrazole ring.

Tautomerism in 5-Substituted Tetrazoles

A 5-substituted-1H-tetrazole exists as an equilibrium between two tautomeric forms: the 1H- and 2H-tautomers.[6][7] Theoretical calculations suggest a third tautomer, the 5H form, is significantly less stable and not experimentally observed.[8] In solution, these tautomers often exist in a nearly 1:1 ratio, though this can be influenced by the substituent and the solvent.[4]

Caption: Prototropic tautomerism in 5-substituted tetrazoles.

The specific tautomeric form that crystallizes in the solid state or dominates in a particular environment can have a profound impact on the molecule's interaction with biological targets.

Spectroscopic Analysis

Spectroscopic data provides the primary experimental evidence for the covalent structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic -OH proton, and the tetrazole N-H proton. The aromatic region will display a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The phenolic and tetrazole protons are typically broad singlets and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals include the carbon of the tetrazole ring (C5), typically found around 155 ppm, and the six distinct carbons of the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch for the phenol group (~3200-3600 cm⁻¹).

-

An N-H stretch for the tetrazole ring (~3000-3400 cm⁻¹).

-

C=N and N=N stretching vibrations within the tetrazole ring (~1400-1600 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

| Spectroscopic Data Summary (Predicted) | |

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (4H, multiplet, ~6.9-8.0 ppm), Phenolic OH (1H, broad singlet), Tetrazole NH (1H, broad singlet, often >10 ppm) |

| ¹³C NMR | Tetrazole C5 (~155 ppm), Aromatic C-OH (~150-160 ppm), 5 other aromatic carbons (~115-130 ppm) |

| IR (cm⁻¹) | ~3400 (O-H, broad), ~3100 (N-H), ~1600 (C=C, C=N) |

Note: Actual chemical shifts and absorption frequencies can vary based on solvent, concentration, and the dominant tautomeric form.

Computational and Crystallographic Analysis

While spectroscopic data confirms the connectivity, X-ray crystallography provides the most definitive picture of the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

In the absence of a published crystal structure for this compound itself, data from structurally similar compounds, such as 2-(1H-tetrazol-5-yl)benzonitrile, can provide valuable insights. In the crystal structure of this related molecule, the benzonitrile and tetrazole rings are not coplanar, exhibiting a dihedral angle of 37.14 (11)°.[9] Intermolecular N—H⋯N hydrogen bonds are crucial for the crystal packing, forming chains of molecules.[9]

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometry, relative stability of tautomers, and electronic properties of the molecule.[10] Such studies can calculate optimized bond lengths and angles, which can then be compared with experimental data. DFT calculations consistently show that the 1H and 2H tautomers are very close in energy, supporting their existence in an equilibrium.

Application in Medicinal Chemistry: A Bioisostere of Salicylic Acid

The primary application of this compound in drug development is its role as a bioisostere of salicylic acid.

| Property Comparison | Salicylic Acid | This compound | Rationale for Bioisosteric Replacement |

| Acidic Group | Carboxylic Acid | Tetrazole | Similar pKa, both anionic at physiological pH.[2][4] |

| Acidity (pKa) | ~2.97 | ~4.5 - 4.9 | Both groups are sufficiently acidic to engage in ionic interactions. |

| Key H-bond Donor | Phenolic -OH | Phenolic -OH | Identical group for key hydrogen bonding interactions. |

| Metabolic Liability | Susceptible to glucuronidation and other metabolic pathways.[3] | More resistant to metabolic degradation.[1] | The tetrazole ring can improve the metabolic half-life and reduce potential toxicity associated with reactive metabolites.[2][3] |

| Lipophilicity | Lower (carboxylate form) | Higher (tetrazolate form) | Increased lipophilicity can improve membrane permeability and oral bioavailability.[4] |

The structural similarity allows this compound to mimic the binding of salicylic acid to its biological targets, such as the cyclooxygenase (COX) enzymes, while potentially offering a superior pharmacokinetic profile.

Bioisosterism Visualization

Caption: Bioisosteric relationship between salicylic acid and this compound.

Conclusion

The molecular structure of this compound is defined by the interplay of its phenolic and tetrazole functionalities. Its synthesis is reliably achieved through a [3+2] cycloaddition, and its structure is confirmed by standard spectroscopic methods. A key feature is the prototropic tautomerism of the tetrazole ring, which influences its physicochemical properties and biological interactions. As a metabolically robust and more lipophilic bioisostere of salicylic acid, this compound represents a valuable scaffold for medicinal chemists. A thorough understanding of its structural and electronic properties, as detailed in this guide, is essential for its successful application in the design and development of next-generation therapeutic agents.

References

-

Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-18. [Link]

-

Al-Masoudi, N. A., et al. (2021). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry, 19(3), 542-547. [Link]

-

Alvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2008). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemical Society Reviews, 37(10), 2159-2171. [Link]

-

ResearchGate. (n.d.). The two possible tautomers of 5-substituted tetrazoles. [Image]. Retrieved from [Link]

-

de Witte, W., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. European Journal of Medicinal Chemistry, 236, 114332. [Link]

-

Kumar, A., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports, 12(1), 19685. [Link]

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. [Image]. Retrieved from [Link]

-

Wong, M. W., Leung-Toung, R., & Wentrup, C. (1994). Tautomeric equilibrium and hydrogen shifts of tetrazole in the gas phase and in solution. Journal of the American Chemical Society, 116(6), 2465–2472. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of tetrazole. [Image]. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2022). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives... Scientific Reports, 12(1), 10738. [Link]

-

Ali, S., et al. (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. Scientific Reports, 13(1), 13203. [Link]

-

Zhang, Y., et al. (2008). 2-(1H-tetrazol-5-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(4), o816. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 2-ヒドロキシベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrazole-Containing Phenols: Synthesis, Bioisosterism, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of bioactive compounds.[1][2] This nitrogen-rich, five-membered heterocycle is a cornerstone in drug design, largely due to its remarkable ability to act as a bioisostere for the carboxylic acid group.[2][3] This substitution can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability and lipophilicity.[3][4] When this versatile heterocycle is integrated with a phenol moiety, a class of compounds with unique physicochemical properties and significant therapeutic potential emerges.

This technical guide provides a comprehensive exploration of tetrazole-containing phenols, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, dissect structure-activity relationships (SAR), and highlight key therapeutic applications, supported by detailed experimental protocols and mechanistic insights.

The Tetrazole Moiety: A Phenol and Carboxylic Acid Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to create a novel compound with improved pharmacological characteristics, is a fundamental strategy in drug design. The 5-substituted-1H-tetrazole ring is a classic non-classical bioisostere of the carboxylic acid group.[3] Both moieties are planar, possess a similar acidic proton (pKa ≈ 4.9 for tetrazole, comparable to carboxylic acids), and can participate in similar hydrogen bonding and ionic interactions with biological targets.[2][3] The key advantage of the tetrazole ring is its enhanced resistance to metabolic degradation pathways that target carboxylic acids, such as β-oxidation.[2][5]

The combination of a tetrazole and a phenol group within the same molecule creates a unique scaffold that can engage in a variety of interactions with biological targets. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the tetrazole ring provides a metabolically stable acidic center and additional points for hydrogen bonding. This dual functionality makes tetrazole-containing phenols particularly interesting for targeting enzymes and receptors where both hydrogen bonding and acidic interactions are crucial for binding.

Synthetic Strategies for Tetrazole-Containing Phenols

The synthesis of tetrazole-containing phenols can be broadly approached via two primary routes: formation of the tetrazole ring from a precursor containing a phenol or a protected phenol, and the formation of an aryloxy tetrazole from a phenol.

Route 1: [3+2] Cycloaddition from Cyanophenols

The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[6][7][8] For tetrazole-containing phenols, this involves starting with a cyanophenol. Due to the acidic nature of the phenolic proton, protection of the hydroxyl group is often necessary to prevent interference with the basic conditions or organometallic reagents used in the reaction.

Protecting Group Strategies for the Phenolic Hydroxyl Group

The choice of protecting group is critical and depends on its stability to the tetrazole formation conditions and the ease of its removal without affecting the newly formed tetrazole ring. The benzyl ether is a commonly used protecting group for phenols due to its stability under a wide range of reaction conditions and its relatively straightforward removal by catalytic hydrogenolysis.[9][10][11]

The mechanism of the [3+2] cycloaddition involves the activation of the nitrile by a Lewis or Brønsted acid, making the carbon atom more electrophilic and susceptible to attack by the azide anion.[6][7] This is followed by cyclization to form the tetrazole ring.

Route 2: Synthesis of Aryloxy Tetrazoles from Phenols

An alternative and more direct approach involves the formation of an O-aryl tetrazole. This method circumvents the need for a cyano group on the aromatic ring and can be particularly useful when the desired linkage is through an oxygen atom. The synthesis of aryloxy tetrazoles is typically achieved by reacting a phenol with cyanogen bromide to form a cyanate intermediate, which is then converted to the tetrazole by treatment with sodium azide.[12]

This method is advantageous for its directness but may be limited by the stability of the cyanate ester intermediate and the regioselectivity of the tetrazole formation.

Structure-Activity Relationship (SAR) of Tetrazole-Containing Phenols